molecular formula C11H21N3O2 B13000932 2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide

2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide

Katalognummer: B13000932
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: OTWLFRFOBKCQGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidinone ring and an isopropyl group attached to a propanamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide typically involves the reaction of 5-amino-2-oxopiperidine with isopropylamine and propanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide can be compared with similar compounds such as:

    2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of an isopropyl group.

    2-(5-Amino-2-oxopiperidin-1-yl)-N-methylpropanamide: Similar structure but with a methyl group instead of an isopropyl group.

    2-(5-Amino-2-oxopiperidin-1-yl)-N-propylpropanamide: Similar structure but with a propyl group instead of an isopropyl group.

Eigenschaften

Molekularformel

C11H21N3O2

Molekulargewicht

227.30 g/mol

IUPAC-Name

2-(5-amino-2-oxopiperidin-1-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C11H21N3O2/c1-7(2)13-11(16)8(3)14-6-9(12)4-5-10(14)15/h7-9H,4-6,12H2,1-3H3,(H,13,16)

InChI-Schlüssel

OTWLFRFOBKCQGO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)C(C)N1CC(CCC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.